REACTION_CXSMILES
|
C(O[C:9]([N:11]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])C)=O)C1C=CC=CC=1.[ClH:20]>[Pd].CO>[ClH:20].[CH3:9][NH:11][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C)CCC(=O)OCC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Catalyst was removed by filtration and mother liquor
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |